

Confirming the structure of 3-Amino-4-bromobenzaldehyde using analytical techniques

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Compound of Interest

Compound Name: 3-Amino-4-bromobenzaldehyde

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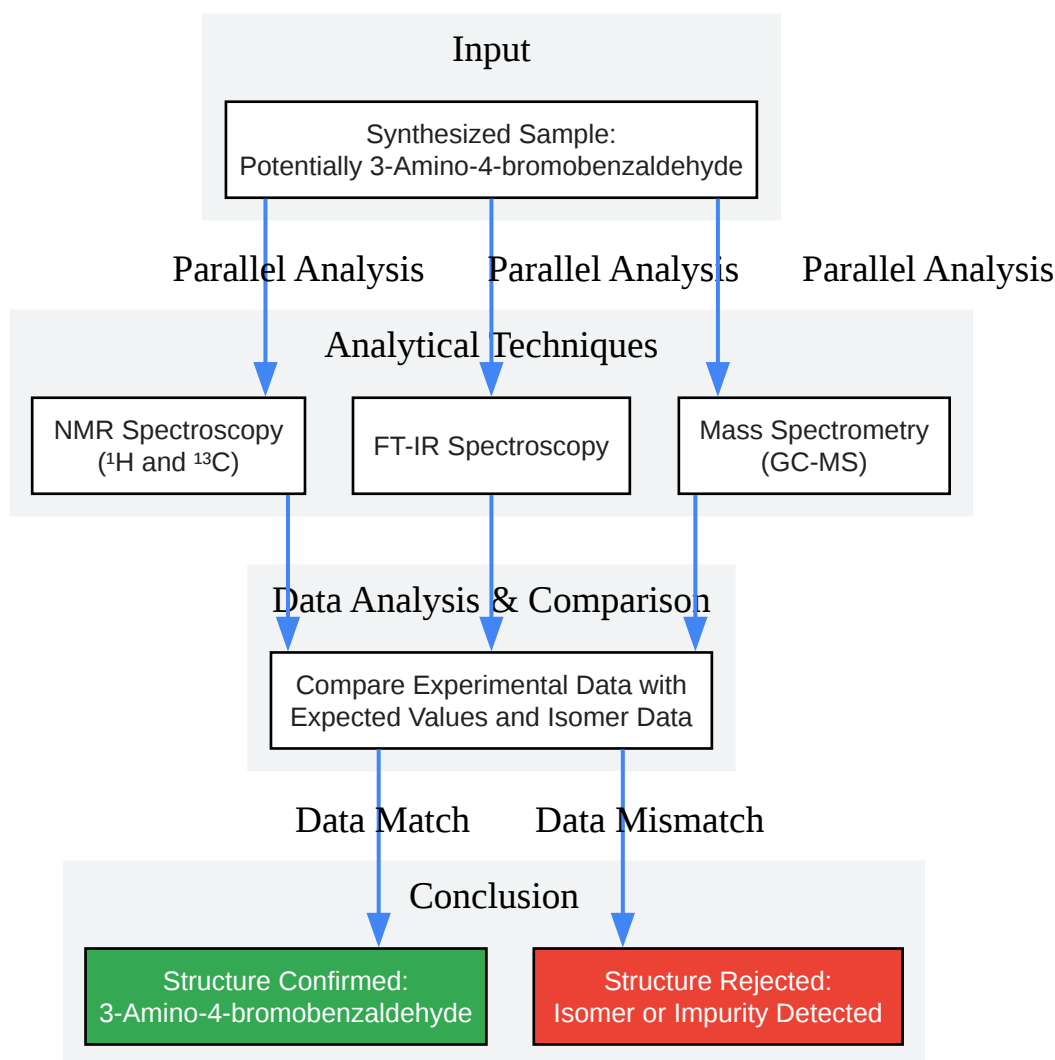
A Comparative Guide to the Structural Confirmation of 3-Amino-4-bromobenzaldehyde

This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of **3-Amino-4-bromobenzaldehyde**. To ensure unambiguous confirmation, this document contrasts its expected analytical data with that of a key structural isomer, 4-Amino-3-bromobenzaldehyde. The validation of the precise substitution pattern on the aromatic ring is critical for its application in research and drug development, as different isomers can exhibit vastly different chemical and biological properties.

This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are included to assist researchers in performing and interpreting these essential analytical tests.

Workflow for Structural Elucidation

The following diagram illustrates the logical workflow for confirming the structure of a synthesized batch of **3-Amino-4-bromobenzaldehyde**.



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Caption: Logical workflow for the analytical confirmation of **3-Amino-4-bromobenzaldehyde**.

Comparative Spectroscopic Data

The structural differences between **3-Amino-4-bromobenzaldehyde** and its isomer, 4-Amino-3-bromobenzaldehyde, lead to distinct spectroscopic signatures. The following tables summarize the key expected quantitative data.

Table 1: ¹H NMR Spectral Data Comparison (Predicted) Solvent: CDCl₃, Frequency: 400 MHz

Compound	Aldehyde Proton (CHO) δ (ppm), Multiplicity	Aromatic Protons δ (ppm), Multiplicity, J (Hz)	Amine Protons (NH ₂) δ (ppm), Multiplicity
3-Amino-4-bromobenzaldehyde	9.8 (s, 1H)	7.8 (d, J=1.8 Hz, 1H), 7.5 (d, J=8.2 Hz, 1H), 7.2 (dd, J=8.2, 1.8 Hz, 1H)	4.2 (br s, 2H)
4-Amino-3-bromobenzaldehyde	9.7 (s, 1H)	8.0 (d, J=1.9 Hz, 1H), 7.6 (dd, J=8.5, 1.9 Hz, 1H), 6.8 (d, J=8.5 Hz, 1H)	4.1 (br s, 2H)

Table 2: ¹³C NMR Spectral Data Comparison (Predicted) Solvent: CDCl₃, Frequency: 100 MHz

Compound	C=O (Aldehyde)	C-Br	C-N	Aromatic CH & C-CHO
3-Amino-4-bromobenzaldehyde	~190.5	~110.0	~147.0	~136.0, ~132.5, ~130.0, ~118.0
4-Amino-3-bromobenzaldehyde	~190.8	~109.5	~150.0	~138.0, ~133.0, ~128.0, ~115.0

Table 3: FT-IR Spectral Data Comparison (Expected) Sample: KBr Pellet or ATR

Functional Group	Characteristic Absorption Band (cm ⁻¹)	3-Amino-4-bromobenzaldehyde	4-Amino-3-bromobenzaldehyde
N-H Stretch (Amine)	3300-3500	Yes (two bands)	Yes (two bands)
C-H Stretch (Aromatic)	3000-3100	Yes	Yes
C-H Stretch (Aldehyde)	2810-2850, 2710-2750	Yes (two bands)	Yes (two bands)
C=O Stretch (Aldehyde)	1680-1710	~1695	~1690
C=C Stretch (Aromatic)	1450-1600	Yes	Yes
C-N Stretch (Aromatic Amine)	1250-1360	Yes	Yes
C-Br Stretch	500-650	Yes	Yes

Table 4: Mass Spectrometry Data Comparison Ionization Method: Electron Ionization (EI)

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z Fragments
3-Amino-4-bromobenzaldehyde	C ₇ H ₆ BrNO	200.03[1]	199/201 (M ⁺), 198/200 (M-H) ⁺ , 170/172 (M-CHO) ⁺ , 120 (M-Br) ⁺ . Characteristic ~1:1 ratio for ⁷⁹ Br/ ⁸¹ Br isotopes.
4-Amino-3-bromobenzaldehyde	C ₇ H ₆ BrNO	200.03[2]	199/201 (M ⁺), 198/200 (M-H) ⁺ , 170/172 (M-CHO) ⁺ , 120 (M-Br) ⁺ . Characteristic ~1:1 ratio for ⁷⁹ Br/ ⁸¹ Br isotopes.

Note: While the molecular weight and major fragments are identical, fragmentation patterns and relative intensities may differ slightly upon detailed analysis.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous structural confirmation by analyzing chemical shifts and spin-spin coupling patterns.

Methodology:

- **Sample Preparation:** Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube.
- **Instrument Setup:** Insert the sample into the NMR spectrometer. Lock the instrument onto the deuterium signal of the solvent and shim the magnetic field to achieve maximum

homogeneity.

- ^1H NMR Acquisition: Acquire the spectrum using a standard 30-degree pulse angle with a relaxation delay of 1-2 seconds. Reference the spectrum to Tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ^{13}C .
- Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign protons and carbons to the molecular structure, comparing the results with the expected data in Tables 1 and 2.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal. No further preparation is needed.
- Data Acquisition: Apply pressure to ensure firm contact between the sample and the crystal. Collect the spectrum, typically over a range of $4000\text{--}400\text{ cm}^{-1}$, co-adding 16-32 scans to enhance the signal-to-noise ratio.
- Data Analysis: Identify the characteristic absorption bands for the aldehyde (C=O and C-H stretches), amine (N-H stretch), and carbon-bromine (C-Br) bonds.^[3] Compare the peak positions with the expected values in Table 3.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern to support the proposed structure.^[3]

Methodology:

- Sample Preparation: Dissolve a small quantity of the sample in a volatile solvent like dichloromethane or ethyl acetate.
- GC-MS System Setup:
 - Injector: Set to a temperature of 250 °C.
 - Column: Use a standard capillary column (e.g., HP-5ms).
 - Oven Program: Begin at 50 °C, hold for 2 minutes, then ramp the temperature at 10 °C/min up to 280 °C.
 - Carrier Gas: Use Helium at a constant flow rate.
- Ionization and Detection: Use standard Electron Ionization (EI) at 70 eV. The mass analyzer will separate ions based on their mass-to-charge ratio (m/z).
- Data Analysis: Identify the molecular ion peak (M⁺). Critically, look for the characteristic isotopic pattern of bromine, which presents as two peaks of nearly equal intensity separated by 2 m/z units (e.g., 199 and 201).^[3] Analyze the fragmentation pattern for further structural clues.

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References

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